molecular formula C12H18Cl2F2N2 B3099069 N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349716-33-1

N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No. B3099069
CAS RN: 1349716-33-1
M. Wt: 299.18 g/mol
InChI Key: ZJMBICMQZYJNFJ-UHFFFAOYSA-N
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Description

“N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the formula C12H16F2N2・2HCl . It is primarily used for research and development .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, 2 fluorine atoms, and 2 nitrogen atoms . The exact mass of the molecule is 298.0815103 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 299.19 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, etc., are not available in the sources I found.

Scientific Research Applications

  • Synthesis and Reactivity in Chemical Reactions :

    • Scheunemann et al. (2011) explored the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with a series of amines, leading to the synthesis of compounds like 4-fluorobenzyltrozamicol and novel anilidopiperidines (Scheunemann, Hennig, Funke, & Steinbach, 2011).
    • Zinner and Ruthe (1975) discussed the aminomethylation of N-Hydroxyphthalimide, leading to the synthesis of compounds involving piperidine derivatives (Zinner & Ruthe, 1975).
    • Kumar et al. (2020) prepared (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine using microwave irradiation and a ZnFe2O4 catalyst, showcasing an efficient and green synthesis method (Kumar, Suppuraj, Mayavel, Muthuvel, & Thirunarayanan, 2020).
  • Application in Drug Synthesis and Biochemistry :

    • Odingo et al. (2014) conducted an extensive evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents, investigating various substitutions, including piperidine, to determine their influence on biological activity (Odingo et al., 2014).
    • Ji Ya-fei (2011) synthesized 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, demonstrating the application of piperidine derivatives in the synthesis of psychotherapeutic drugs (Ji Ya-fei, 2011).
  • Chemical Structure and Properties Analysis :

    • In 2020, Kumar et al. analyzed the crystal structure and DFT calculations of (E)-1-benzyl-N-(4-fluorobenzylidene)piperidin-4-amine, contributing to the understanding of molecular geometry and electronic properties of such compounds (Kumar, Mayavel, Muthuvel, & Thirunarayanan, 2020).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth . It’s recommended to wear protective clothing and avoid heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-9(7-12(11)14)8-16-10-3-5-15-6-4-10;;/h1-2,7,10,15-16H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMBICMQZYJNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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